molecular formula C18H21FN2O6S B610046 (2R)-4-[4-(2-fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide CAS No. 1312473-63-4

(2R)-4-[4-(2-fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide

Cat. No. B610046
CAS RN: 1312473-63-4
M. Wt: 412.4324
InChI Key: DNVUWHWBCMGQLU-GOSISDBHSA-N
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Description

PF-5081090 is a potent inhibitor of LpxC, a metalloenzyme required for the synthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria. The IC50 for enzyme inhibition is 1.1 nM and the minimal inhibitory concentration (MIC) for inhibiting growth of Pseudomonas aeruginosa growth is 0.008 mg/mL.

Scientific Research Applications

Positron Emission Tomography (PET) Radioligands

  • This compound is explored as a fluorinated MMP inhibitor, potentially useful in PET imaging for detecting upregulated and activated matrix metalloproteinases (MMPs) in various pathological processes. The study describes the synthesis of these inhibitors and their efficacy in vitro, showcasing high MMP inhibition potencies (Wagner et al., 2007).

Radioligands for Imaging Receptors

  • The compound has been studied as a precursor for radiolabeled ligands, like [(11)C] KR31173, which are used for imaging specific receptors in mice, providing insights into receptor function and distribution in various organs (Mathews et al., 2004).

Characterization of Related Substances in Drug Metabolism

  • Research includes the identification and characterization of related substances found in the drug metabolism process. Techniques like NMR, FT-IR, and HRMS are employed for this purpose, providing detailed insights into the chemical structures and potential impurities in pharmaceutical compounds (Jayachandra et al., 2018).

Anticonvulsant Activity Studies

  • Some derivatives of this compound have been synthesized and evaluated for their anticonvulsant activities. This includes testing against picrotoxin-induced convulsion, where certain compounds demonstrated significant effects in abolishing convulsive phases (Farag et al., 2012).

Study of Receptor Antagonists

  • Research has explored its derivatives for their potential as CCR2 receptor antagonists, indicating its relevance in the study of chemokine receptors. The studies focus on binding affinity, selectivity, and pharmacokinetic properties for in vivo evaluation (Butora et al., 2006).

Binge Eating and Orexin Receptor Mechanisms

  • Compounds related to this chemical structure have been evaluated for their role in modulating orexin receptors and their effects on compulsive food consumption and binge eating behaviors in animal models. This research contributes to understanding neural mechanisms underlying compulsive behaviors (Piccoli et al., 2012).

Bioactivity Evaluation for Antimicrobial and Antioxidant Activities

  • Some derivatives have been synthesized and screened for their antimicrobial, antifungal, and antioxidant activities. This research is significant in the development of new compounds with potential therapeutic applications (Subramanyam et al., 2017).

Degradation Studies in Agricultural Context

  • The compound's degradation and metabolism have been studied in agricultural contexts, specifically in flooded soil conditions. Such research is vital for understanding the environmental impact and breakdown mechanisms of herbicides (Kim et al., 2003).

Drug Metabolism Studies

  • Its application extends to drug metabolism studies, where biocatalytic systems are used to produce mammalian metabolites of related compounds, aiding in understanding drug behavior in living systems (Zmijewski et al., 2006).

properties

IUPAC Name

(2R)-4-[4-(2-fluoro-4-methoxyphenyl)-2-oxopyridin-1-yl]-N-hydroxy-2-methyl-2-methylsulfonylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O6S/c1-18(17(23)20-24,28(3,25)26)7-9-21-8-6-12(10-16(21)22)14-5-4-13(27-2)11-15(14)19/h4-6,8,10-11,24H,7,9H2,1-3H3,(H,20,23)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVUWHWBCMGQLU-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1C=CC(=CC1=O)C2=C(C=C(C=C2)OC)F)(C(=O)NO)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CCN1C=CC(=CC1=O)C2=C(C=C(C=C2)OC)F)(C(=O)NO)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719182
Record name (2R)-4-[4-(2-Fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-(methanesulfonyl)-2-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-4-[4-(2-fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide

CAS RN

1312473-63-4
Record name (2R)-4-[4-(2-Fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-(methanesulfonyl)-2-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-4-[4-(2-fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide
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(2R)-4-[4-(2-fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide
Reactant of Route 3
(2R)-4-[4-(2-fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide
Reactant of Route 4
Reactant of Route 4
(2R)-4-[4-(2-fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide
Reactant of Route 5
Reactant of Route 5
(2R)-4-[4-(2-fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide
Reactant of Route 6
Reactant of Route 6
(2R)-4-[4-(2-fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide

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